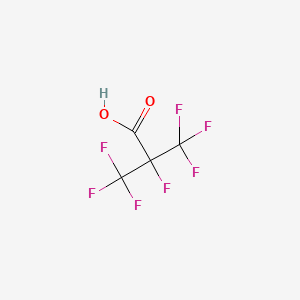

Perfluoroisobutyric acid

説明

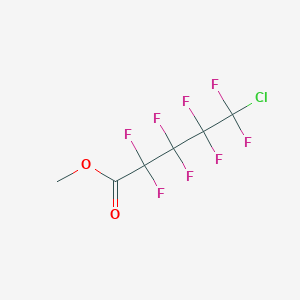

Perfluoroisobutyric acid is a type of per- and poly-fluoroalkyl substance (PFAS) that is environmentally persistent . It is a compound where hydrogen atoms could be partially or completely replaced by fluorine . It has a molecular formula of C4HF7O2 .

Synthesis Analysis

Perfluoroisobutyric acid can be synthesized from Heptafluoroisopropyl iodide and carbon dioxide . Another method involves the reaction of perfluoroisobutylene oxide with ethanol at the tertiary carbon atom, which ultimately leads to the ethyl ester of perfluoroisobutyric acid .Molecular Structure Analysis

Perfluoroisobutyric acid contains a total of 13 bonds; 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group . It also contains 14 atoms; 1 Hydrogen atom, 4 Carbon atoms, 2 Oxygen atoms, and 7 Fluorine atoms .Chemical Reactions Analysis

The reaction of perfluoroisobutylene oxide with ammonia leads to the amide aminoperfluoroisobutyric acid . In the reaction with dimethylamine, two parallel processes occur: opening of the ring and isomerization, and a mixture of dimethylamides of a- imethylamino- and perfluoroisobutyric acids is obtained .Physical And Chemical Properties Analysis

Perfluoroisobutyric acid has a high level of chemical and thermal stability because of its ability to decrease surface tension and the strength of carbon–fluorine bonds . It has a density of 1.1±0.1 g/cm3, boiling point of 163.2±10.0 °C at 760 mmHg, vapour pressure of 1.1±0.6 mmHg at 25°C, and flash point of 52.5±19.0 °C .科学的研究の応用

Derivative Production

Perfluoroisobutyric acid is used in the production of its derivatives. For instance, it can react with diethylamine to produce the diethylamide of perfluoroisobutyric acid . This process involves the isomerization of perfluoroisobutyryl fluoride .

Synthesis of α-Amino Acids

The interaction of perfluoroisobutyric acid with ammonia and dimethylamine leads to the production of dimethylamides of α-aminoperfluoroisobutyric acids . This is a significant application in the field of organic chemistry.

Production of Perfluoroisobutyryl Fluorides

Perfluoroisobutyric acid is used in the production of perfluoroisobutyryl fluorides. The isomerization of perfluoroisobutylene oxide is a convenient comparative method for the production of perfluoroisobutyryl fluorides .

Surface Molecularly Imprinted Polymers (MIPs)

Perfluoroisobutyric acid can be used in the preparation of novel surface molecularly imprinted polymers (MIPs) based on multi-walled carbon nanotubes (MWCNTs) for selective removal of perfluorooctanoic acid (PFOA) .

将来の方向性

Perfluoroisobutyric acid is a type of PFAS, and PFAS have been detected in the environment, leading to growing concerns and challenges over their negative effects on human and wildlife health . Therefore, developing sustainable alternatives for removing PFAS from contaminated soil and water has attracted more attention from policymakers and scientists worldwide .

作用機序

Target of Action

Perfluoroisobutyric acid, a derivative of perfluoroisobutylene oxide, is known to interact with diethylamine . The primary target of this compound is diethylamine, which plays a role in various biochemical processes.

Mode of Action

In the reaction with diethylamine, perfluoroisobutylene oxide (a precursor to perfluoroisobutyric acid) first isomerizes to perfluoroisobutyryl fluoride. Only the latter reacts with diethylamine, giving the diethylamide of perfluoroisobutyric acid . This suggests that perfluoroisobutyric acid may act through a process of isomerization and subsequent reaction with diethylamine.

Pharmacokinetics

Physiologically Based Pharmacokinetic (PBPK) models, which describe the absorption, distribution, metabolism, and excretion of xenobiotics, could potentially be used to predict these properties for perfluoroisobutyric acid . .

Result of Action

Given its interaction with diethylamine, it’s plausible that it may influence cellular processes involving this compound .

特性

IUPAC Name |

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O2/c5-2(1(12)13,3(6,7)8)4(9,10)11/h(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDMCDWHXOSSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187139 | |

| Record name | Perfluoroisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoroisobutyric acid | |

CAS RN |

335-10-4 | |

| Record name | Perfluoroisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

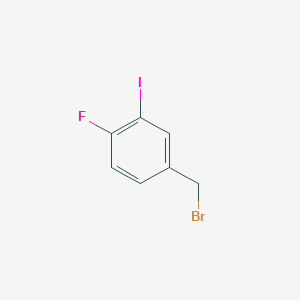

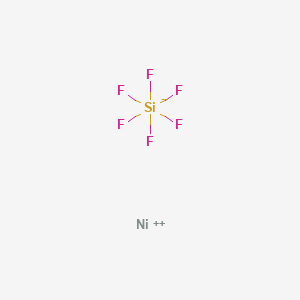

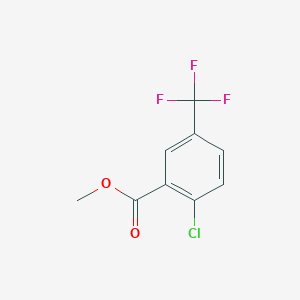

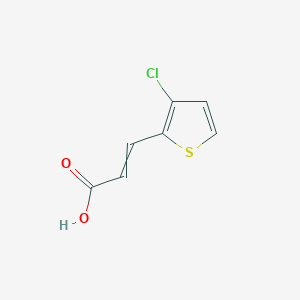

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

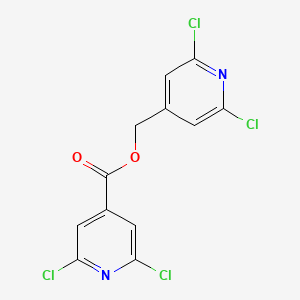

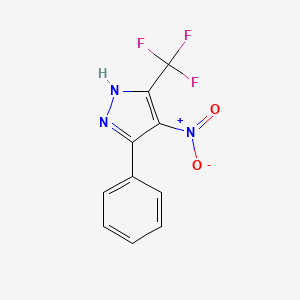

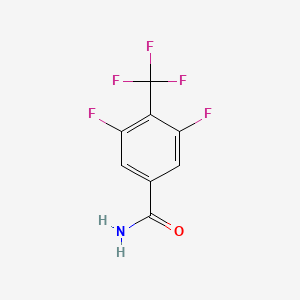

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)

![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)

![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)